Methyl 2-chloro-3-fluorobenzoate

Description

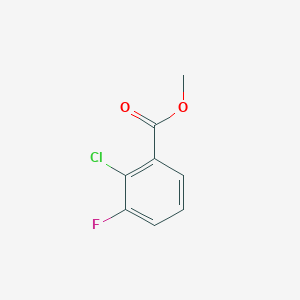

Methyl 2-chloro-3-fluorobenzoate (CAS 647020-70-0) is a fluorinated aromatic ester with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . Its structure features a methyl ester group at the carbonyl position, with chlorine and fluorine substituents at the 2- and 3-positions of the benzene ring, respectively. The compound is stored under dry, sealed conditions at room temperature due to its sensitivity to environmental degradation . Its hazard profile includes H302 (harmful if swallowed), necessitating careful handling .

Properties

IUPAC Name |

methyl 2-chloro-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTGZMADMOJUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541662 | |

| Record name | Methyl 2-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647020-70-0 | |

| Record name | Methyl 2-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 2-chloro-3-fluorobenzoate typically begins with 2-chloro-3-fluorobenzoic acid.

Esterification Reaction: The carboxylic acid group of 2-chloro-3-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Purification: The resulting ester is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 2-chloro-3-fluorobenzoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: It can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 2-amino-3-fluorobenzoate or 2-hydroxy-3-fluorobenzoate can be formed.

Reduction Products: Alcohols or amines corresponding to the reduction of the ester group.

Oxidation Products: Various oxidized derivatives of the benzoate ester.

Scientific Research Applications

Chemistry: Methyl 2-chloro-3-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzoates on biological systems. It serves as a model compound for understanding the interactions of halogenated aromatic compounds with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in the study of drug metabolism and pharmacokinetics.

Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The chlorine and fluorine atoms on the benzene ring influence the compound’s reactivity and binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural and molecular differences between Methyl 2-chloro-3-fluorobenzoate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Ester Group | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 647020-70-0 | C₈H₆ClFO₂ | 188.58 | 2-Cl, 3-F | Methyl | Mono-halogenated, no additional groups |

| Ethyl 2-chloro-3-fluorobenzoate | 1214379-08-4 | C₉H₈ClFO₂ | 202.61 | 2-Cl, 3-F | Ethyl | Ethyl ester increases hydrophobicity |

| Methyl 2-chloro-3,6-difluorobenzoate | 773874-02-5 | C₈H₅ClF₂O₂ | 206.57 | 2-Cl, 3-F, 6-F | Methyl | Di-fluorinated, enhanced electron-withdrawing effects |

| Ethyl 2-chloro-6-fluoro-3-methylbenzoate | 1379295-48-3 | C₁₀H₁₀ClFO₂ | 216.64 | 2-Cl, 6-F, 3-CH₃ | Ethyl | Additional methyl group at position 3 |

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: Methyl 2-chloro-3,6-difluorobenzoate contains two fluorine atoms, which enhance electron-withdrawing effects compared to the mono-fluorinated parent compound. This may increase its reactivity in nucleophilic substitution or hydrolysis reactions . Steric and Hydrophobic Effects: Ethyl 2-chloro-6-fluoro-3-methylbenzoate features both an ethyl ester and a methyl group at position 3.

Molecular Weight and Physical Properties :

- Ethyl analogs (e.g., CAS 1214379-08-4 and 1379295-48-3) exhibit higher molecular weights due to the ethyl ester and additional substituents. This could result in higher boiling points and lower solubility in polar solvents compared to methyl esters .

Chemical Reactivity: The methyl ester group in this compound is more susceptible to hydrolysis under basic conditions than ethyl esters, which are generally more stable .

Biological Activity

Methyl 2-chloro-3-fluorobenzoate is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews its biological activity, including interaction with biological macromolecules, antimicrobial properties, and implications for drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHClF O2

- Molecular Weight : 202.61 g/mol

- CAS Number : 647020-70-0

The presence of chlorine and fluorine atoms in its structure can significantly influence its reactivity and interaction with biological systems.

Research indicates that halogenated benzoates, including this compound, can interact with various biological macromolecules such as enzymes and receptors. These interactions may alter biological pathways, potentially leading to therapeutic effects or toxicity. For instance, studies on similar compounds have shown that they can inhibit enzymes involved in critical metabolic processes, thus affecting cell growth and survival .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been found to exhibit activity against several bacterial strains. The structure–activity relationship (SAR) analysis suggests that the presence of halogen substituents enhances its antibacterial efficacy. For example, compounds with similar structures demonstrated improved minimum inhibitory concentrations (MIC) against pathogens like Streptococcus pneumoniae when halogens were present .

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Streptococcus pneumoniae |

| C3-005 | 8 | Streptococcus pneumoniae |

| C3 | 256 | Streptococcus pneumoniae |

Case Studies

- Study on Antibacterial Efficacy : A comparative study on derivatives of this compound showed that modifications in the aromatic ring could lead to significant changes in antimicrobial activity. The study demonstrated that introducing a dichlorobenzene moiety increased activity against S. pneumoniae by reducing the MIC from 256 µg/mL to 8 µg/mL .

- Inhibition of RNA Polymerase : Another research effort focused on the inhibition of bacterial RNA polymerase by derivatives similar to this compound. The findings suggested that structural modifications could enhance binding affinity and inhibit transcription effectively, showcasing the potential of these compounds as lead structures for antibiotic development .

Pharmacological Implications

Given its biological activity, this compound may serve as a promising candidate for further drug development. Its ability to interact with key enzymes and exhibit antimicrobial properties positions it as a potential therapeutic agent in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.